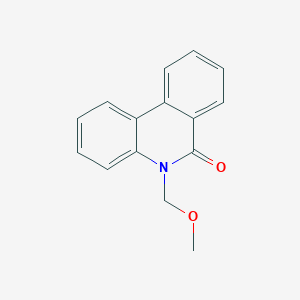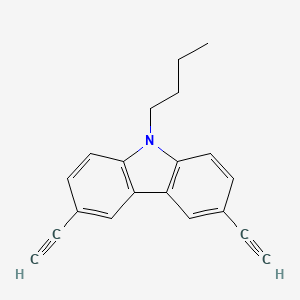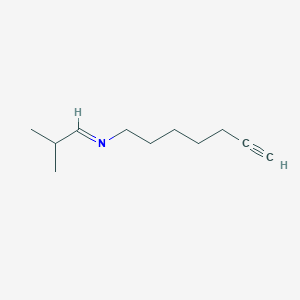
6-Heptyn-1-amine, N-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C10H17N. It is a derivative of heptyn-1-amine, where the amine group is modified with an N-(2-methylpropylidene) substituent. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 6-heptyn-1-amine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between 6-heptyn-1-amine and isobutyraldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
On an industrial scale, the production of 6-Heptyn-1-amine, N-(2-methylpropylidene)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Heptyn-1-amine, N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction typically produces primary or secondary amines.
Scientific Research Applications
6-Heptyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Heptyn-1-amine, N-(2-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
6-Heptyn-1-amine: The parent compound without the N-(2-methylpropylidene) modification.
6-Heptyn-1-amine, N-(2-methylpropyl)-: A similar compound with a different substituent on the amine group.
6-Heptyn-1-amine, N-(2-ethylpropylidene)-: Another derivative with a different alkylidene group.
Uniqueness
6-Heptyn-1-amine, N-(2-methylpropylidene)- is unique due to its specific structural modification, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the N-(2-methylpropylidene) group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
545377-78-4 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-hept-6-ynyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C11H19N/c1-4-5-6-7-8-9-12-10-11(2)3/h1,10-11H,5-9H2,2-3H3 |
InChI Key |
SXNJMUPYQCCLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
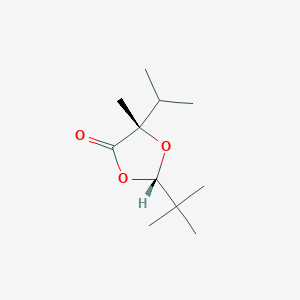
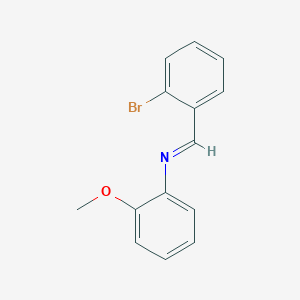
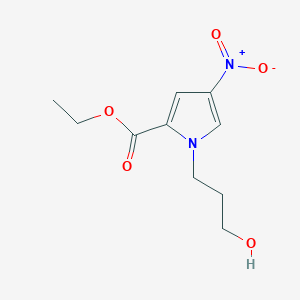
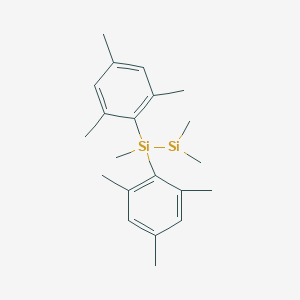
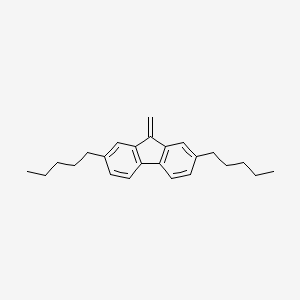
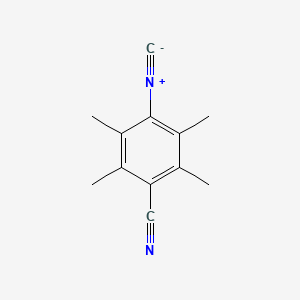
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
